molecular formula C19H27N3O2 B5616192 N'-Cycloheptylidene-4-[(morpholin-4-YL)methyl]benzohydrazide

N'-Cycloheptylidene-4-[(morpholin-4-YL)methyl]benzohydrazide

Cat. No.: B5616192
M. Wt: 329.4 g/mol
InChI Key: MTPGHVVKPYDIMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-Cycloheptylidene-4-[(morpholin-4-YL)methyl]benzohydrazide is a chemical compound with the molecular formula C19H27N3O2. It is known for its unique structure, which includes a cycloheptylidene group, a morpholine ring, and a benzohydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Cycloheptylidene-4-[(morpholin-4-YL)methyl]benzohydrazide typically involves a multi-step process. One common method starts with the preparation of 4-(morpholin-4-yl)benzonitrile by reacting morpholine with 4-chlorobenzonitrile in the presence of anhydrous potassium carbonate. This intermediate is then hydrolyzed to form 4-(morpholin-4-yl)benzoic acid, which is subsequently converted to 4-(morpholin-4-yl)benzoyl chloride using thionyl chloride. The final step involves the reaction of 4-(morpholin-4-yl)benzoyl chloride with hydrazine hydrate to yield 4-(morpholin-4-yl)benzohydrazide. This compound is then treated with cycloheptanone to form N’-Cycloheptylidene-4-[(morpholin-4-YL)methyl]benzohydrazide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-Cycloheptylidene-4-[(morpholin-4-YL)methyl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzohydrazide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N’-Cycloheptylidene-4-[(morpholin-4-YL)methyl]benzohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-Cycloheptylidene-4-[(morpholin-4-YL)methyl]benzohydrazide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. The morpholine ring and benzohydrazide moiety are thought to play a crucial role in its biological activity, potentially by binding to enzymes or receptors involved in microbial growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

    N’-Cyclooctylidene-4-[(morpholin-4-yl)methyl]benzohydrazide: Similar structure with an octylidene group instead of a heptylidene group.

    4-(Morpholin-4-yl)benzohydrazide: Lacks the cycloheptylidene group but retains the morpholine and benzohydrazide moieties.

Uniqueness

N’-Cycloheptylidene-4-[(morpholin-4-YL)methyl]benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(cycloheptylideneamino)-4-(morpholin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c23-19(21-20-18-5-3-1-2-4-6-18)17-9-7-16(8-10-17)15-22-11-13-24-14-12-22/h7-10H,1-6,11-15H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPGHVVKPYDIMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(=NNC(=O)C2=CC=C(C=C2)CN3CCOCC3)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.